1-(3-Chlorophenyl)propan-2-ol
Description
Contextual Significance within Contemporary Organic Synthesis
In modern organic synthesis, the demand for structurally precise and functionalized molecules is paramount. 1-(3-Chlorophenyl)propan-2-ol holds significance as a versatile building block and synthetic intermediate. ontosight.ai Its structure incorporates several key features that are valuable to synthetic chemists: a reactive secondary alcohol group, a robust aromatic ring, and a chlorine atom. The chlorine substituent on the phenyl ring is particularly notable as it not only modifies the electronic properties of the molecule but also provides a reactive site for further functionalization through various cross-coupling reactions. ontosight.ai
The presence of a chiral center at the C2 position means the compound exists as two enantiomers, (R)- and (S)-1-(3-chlorophenyl)propan-2-ol. This chirality is of high importance in the synthesis of enantiomerically pure fine chemicals, particularly for the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. ontosight.ai The ability to synthesize or separate these enantiomers allows for their use as chiral precursors in the construction of more complex, stereochemically defined target molecules. biosynth.com
Role as a Precursor and Intermediate in Advanced Chemical Transformations
The utility of this compound is prominently demonstrated by its function as a precursor in a variety of chemical reactions. The secondary alcohol group is a key reactive site, readily undergoing oxidation. A common transformation is the oxidation of the alcohol to its corresponding ketone, 1-(3-chlorophenyl)propan-2-one (B45335). This reaction provides a pathway to a different class of compounds with distinct reactivity.
Furthermore, this propanol (B110389) derivative serves as an intermediate in the assembly of more elaborate molecular architectures. For instance, structures based on phenylpropanol backbones are utilized in the synthesis of complex molecules. The fundamental structure is often elaborated through sequential reactions, such as reduction followed by methylation, to build more substituted products. google.com The presence of the chloro- and hydroxyl- groups allows for a range of modifications, making it a versatile starting point for creating diverse chemical libraries. ontosight.ai
Table 1: Selected Chemical Transformations of this compound This table is for illustrative purposes and may not be exhaustive.
| Reaction Type | Reagent Example(s) | Major Product |
|---|---|---|
| Oxidation | Oxidizing agents | 1-(3-Chlorophenyl)propan-2-one nih.gov |
Fundamental Structural Characteristics and Conformational Considerations
The molecular structure of this compound (Molecular Formula: C₉H₁₁ClO) is central to its chemical behavior. biosynth.com It consists of a three-carbon propane (B168953) chain. The first carbon (C1) is attached to a phenyl ring that is substituted with a chlorine atom at the meta-position (position 3). The second carbon (C2) bears a hydroxyl (-OH) group, classifying it as a secondary alcohol. This C2 carbon is also a stereocenter. ontosight.ai
The key structural elements each impart distinct properties. The 3-chlorophenyl group increases the molecule's lipophilicity and provides a site for potential aromatic substitution or coupling reactions. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor, which influences the molecule's solubility and intermolecular interactions.
Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is critical for understanding its reactivity and interactions. The molecule has rotational freedom around the C1-C2 and C-C-phenyl single bonds. The preferred conformation will seek to minimize steric hindrance and electronic repulsion between the bulky chlorophenyl group, the hydroxyl group, and the terminal methyl group. The relative orientation of these groups can significantly impact the accessibility of the hydroxyl group for reactions. In solvated environments, the conformation can change, and understanding these conformational free energies is important for predicting crystal structures and chemical behavior. acs.org While detailed conformational studies for this specific molecule are not widely published, analysis of related structures shows that even small energy differences between conformers can be significant. acs.orgingentaconnect.com
Table 2: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 1-(3-Chlorophenyl)propan-1-ol biosynth.com |
|---|---|---|
| CAS Number | 343270-59-7 myskinrecipes.com | 32019-30-0 |
| Molecular Formula | C₉H₁₁ClO | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol | 170.63 g/mol |
| Structure Type | Secondary Alcohol | Secondary Alcohol |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKJAJSPPQCNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 3 Chlorophenyl Propan 2 Ol
Established Chemical Synthesis Pathways
Established pathways for the synthesis of 1-(3-chlorophenyl)propan-2-ol predominantly rely on the reduction of carbonyl precursors and the ring-opening of epoxides. These methods are widely used in organic synthesis due to their reliability and predictability.
A common and direct approach to the synthesis of this compound is the reduction of the corresponding ketone, 1-(3-chlorophenyl)propan-2-one (B45335). This transformation involves the conversion of a carbonyl group to a hydroxyl group, which can be efficiently accomplished using various reducing agents.
The reduction of 1-(3-chlorophenyl)propan-2-one to this compound is a nucleophilic addition reaction where a hydride ion attacks the electrophilic carbonyl carbon. This reaction is highly effective and is a cornerstone of alcohol synthesis in organic chemistry. The general transformation is depicted below:

Hydride reagents are the most common choice for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most widely used reagents for this purpose. google.comchemistrysteps.com
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often preferred for its ease of handling and safety. chemguide.co.uk It is capable of reducing aldehydes and ketones to their corresponding alcohols. libretexts.orgyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). chemguide.co.uk For the synthesis of a closely related compound, 3'-chlorophenylpropanol, potassium borohydride (a similar reagent) was used as the reducing agent in 95% ethanol. google.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. adichemistry.comdocbrown.info It can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. adichemistry.commasterorganicchemistry.com Due to its high reactivity with protic solvents, reactions involving LiAlH₄ are typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The reduction of a ketone with LiAlH₄ proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon to form an alkoxide intermediate, which is then protonated during workup to yield the alcohol. chemistrysteps.com
Below is a table summarizing typical reaction conditions for the reduction of a ketone to a secondary alcohol using these hydride reagents.
| Reagent | Precursor | Product | Solvent | Typical Conditions |
| Sodium Borohydride (NaBH₄) | 1-(3-Chlorophenyl)propan-2-one | This compound | Methanol or Ethanol | Reaction at 0 °C to room temperature, followed by quenching. mdpi.com |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Chlorophenyl)propan-2-one | This compound | Anhydrous Diethyl Ether or THF | Reaction under anhydrous conditions, followed by careful workup with water and/or acid. adichemistry.com |
An alternative synthetic strategy for this compound involves the ring-opening of a suitable epoxide precursor. Epoxides are three-membered cyclic ethers that are highly strained and therefore susceptible to ring-opening by nucleophiles. chemistrysteps.com This method allows for the formation of the alcohol and the introduction of a new functional group in a single step.
The synthesis of this compound via an epoxide intermediate would likely start from 1-(3-chlorophenyl)propene, which can be epoxidized to form 2-methyl-3-(3-chlorophenyl)oxirane. The subsequent ring-opening of this epoxide with a hydride source, such as LiAlH₄, would yield the desired secondary alcohol. masterorganicchemistry.com
The key to this approach is the regioselectivity of the nucleophilic attack on the unsymmetrical epoxide. In a reaction with a strong nucleophile like a hydride ion under basic or neutral conditions, the attack will occur at the less sterically hindered carbon atom of the epoxide ring in an SN2-type mechanism. masterorganicchemistry.comlibretexts.org In the case of 2-methyl-3-(3-chlorophenyl)oxirane, the hydride would attack the terminal carbon, leading to the formation of this compound.
The general reaction scheme is as follows:

The table below outlines the expected regioselectivity for the ring-opening of an epoxide with a strong nucleophile.
| Epoxide Precursor | Nucleophile | Site of Attack | Product |
| 2-methyl-3-(3-chlorophenyl)oxirane | Hydride (from LiAlH₄) | Less substituted carbon | This compound |
While not a direct synthesis of this compound, palladium-catalyzed coupling reactions are a powerful tool for creating analogous structures, specifically for forming the carbon-carbon bond between the aromatic ring and the propanol (B110389) side chain. These methods often involve the coupling of an aryl halide with a suitable three-carbon building block.
For instance, the α-arylation of ketones is a well-established palladium-catalyzed reaction. acs.org In a hypothetical approach, one could envision the coupling of 1,3-dichlorobenzene (B1664543) with a propan-2-one enolate or a related synthetic equivalent. However, achieving regioselectivity on 1,3-dichlorobenzene would be a significant challenge. A more plausible, albeit indirect, route would involve the palladium-catalyzed coupling of a suitable organometallic reagent derived from propene or acetone (B3395972) with 1-bromo-3-chlorobenzene (B44181) to form 1-(3-chlorophenyl)propan-2-one, which could then be reduced as described in section 2.1.1.
Recent advancements in palladium catalysis have also enabled the synthesis of 2-aryl propionic acids through a two-step, one-pot procedure involving a Heck reaction followed by hydroxycarbonylation. nih.gov While this produces a carboxylic acid, it demonstrates the utility of palladium catalysis in constructing the 2-arylpropane skeleton. Such strategies could potentially be adapted to synthesize precursors for this compound.
The table below provides a conceptual overview of how palladium-catalyzed reactions could be employed in the synthesis of precursors for analogous structures.
| Reaction Type | Aryl Precursor | Coupling Partner | Potential Intermediate |
| α-Arylation of Ketones | 1-Bromo-3-chlorobenzene | Propan-2-one enolate | 1-(3-Chlorophenyl)propan-2-one |
| Heck Reaction | 1-Bromo-3-chlorobenzene | Propene | 1-(3-Chlorophenyl)prop-1-ene |
These palladium-catalyzed methods, while more complex, offer a high degree of flexibility for creating a variety of substituted aryl propanol analogs.
Multicomponent Reaction Strategies (e.g., Dakin–West Reaction for related structures)
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer an efficient route to complex molecules. While a direct MCR for the synthesis of this compound is not prominently documented, strategies involving related structures, such as the Dakin-West reaction, can be considered. The Dakin-West reaction traditionally transforms an α-amino acid into a keto-amide. wikipedia.org However, modern variations of this reaction have expanded its scope to include the conversion of enolizable carboxylic acids into their corresponding methyl ketones. wikipedia.org
Notably, β-aryl carboxylic acids can be efficiently converted to β-aryl ketones through a modified Dakin-West reaction. wikipedia.orgacs.org This is achieved by treating a solution of the acid in acetic anhydride (B1165640) with a catalytic amount of N-methylimidazole. wikipedia.org This approach is relevant as a β-aryl ketone, specifically 1-(3-chlorophenyl)propan-1-one, is a direct precursor to this compound via reduction. The reactivity in this modified Dakin-West reaction is attributed to the in situ generation of a powerful cationic acetylating agent, acetylimidazolium. wikipedia.org The choice of catalyst can be crucial in directing the outcome of the reaction; for instance, 1-methylimidazole (B24206) favors the formation of aryl methyl ketones, while triethylamine (B128534) can lead to diaryl ketones as the major product. acs.orgnih.gov
The general mechanism of the Dakin-West reaction involves the acylation and activation of the carboxylic acid to form a mixed anhydride. This is followed by cyclization to an azlactone, deprotonation, and a key carbon-carbon bond-forming acylation step. Subsequent ring-opening and decarboxylation yield the final keto-amide product. wikipedia.org For non-amino acid substrates like β-aryl carboxylic acids, the mechanism proceeds through related intermediates. acs.org
While this strategy requires a subsequent reduction step to yield the target alcohol, the efficiency and convergence of the MCR approach for the ketone precursor make it a noteworthy strategic consideration.
Advanced and Green Synthetic Methodologies
Recent advancements in synthetic chemistry have emphasized the development of more efficient, selective, and environmentally benign methods. These "green" approaches are particularly relevant for the synthesis of chiral molecules like this compound.
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in modern organic synthesis, enabling transformations with high efficiency and selectivity while minimizing waste.
The synthesis of enantiomerically pure secondary alcohols is a significant challenge in organic chemistry. Asymmetric catalysis offers a powerful solution by employing a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of the product. ru.nl A prominent method for achieving this is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. sigmaaldrich.com
For the synthesis of chiral this compound, the ATH of the corresponding ketone, 1-(3-chlorophenyl)propan-1-one, is a highly effective strategy. This reaction typically utilizes a chiral ruthenium(II) complex as the catalyst. sigmaaldrich.com Catalyst systems such as those derived from RuCl(p-cymene) and a chiral diamine ligand like (S,S)-Ts-DPEN have proven to be highly efficient for the reduction of various aromatic ketones. sigmaaldrich.com The reaction is generally carried out using a hydrogen donor, such as a formic acid/triethylamine mixture. These catalytic systems have demonstrated the capability to reduce a range of acetophenone (B1666503) derivatives with excellent enantioselectivities. soton.ac.uk
The development of new chiral ligands and catalyst systems is an ongoing area of research. For instance, novel bidentate N-heterocyclic carbene-phosphine iridium complexes have also been synthesized and evaluated for the hydrogenation of ketones. researchgate.net The choice of the chiral ligand is critical in determining the enantioselectivity of the reduction.
Both homogeneous and heterogeneous catalysts have been employed in the synthesis of secondary alcohols. While homogeneous catalysts are often highly active and selective, heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and recyclability, contributing to more sustainable processes. jocpr.com
Montmorillonite K10, a type of clay, has emerged as a versatile and environmentally friendly heterogeneous catalyst for various organic transformations. jocpr.com Its acidic nature allows it to catalyze reactions such as Friedel-Crafts alkylations and the opening of epoxide rings. kau.edu.salookchem.com
One potential route to this compound using Montmorillonite K10 involves the Friedel-Crafts alkylation of chlorobenzene (B131634) with propylene (B89431) oxide. The clay's acidic sites can activate the epoxide, facilitating nucleophilic attack by the aromatic ring. Montmorillonite K10 has been shown to be an efficient catalyst for the alkylation of arenes with alcohols under continuous-flow conditions, demonstrating its potential for industrial applications. rsc.org It has also been successfully used in the alcoholysis of epoxides, where it catalyzes the ring-opening of the epoxide by an alcohol. mpob.gov.mympob.gov.my This reactivity highlights its potential to mediate the reaction between an aryl group and an epoxide to form a secondary alcohol.
The performance of Montmorillonite K10 can be influenced by factors such as its acid site content, which can be modified through heat treatment. researchgate.net This allows for the tuning of the catalyst's activity for specific applications.
The rational design and optimization of catalysts are crucial for achieving high efficiency and selectivity in the synthesis of target molecules like this compound. Catalyst design strategies often focus on tailoring the electronic and steric properties of the catalyst to favor a specific reaction pathway.
For the enantioselective synthesis of chiral secondary alcohols, catalyst design has led to significant advancements. For example, in the palladium-catalyzed aerobic kinetic resolution of secondary alcohols, understanding the reaction mechanism has enabled the development of more active catalysts. This has allowed for the resolution of a broader range of substrates and has made it possible to access either enantiomer of the alcohol by using different chiral diamine ligands. nih.gov
In the context of forming the carbon skeleton of this compound, catalyst design plays a role in controlling regioselectivity. For instance, ruthenium-catalyzed C-C bond forming transfer hydrogenation reactions can be used to couple styrenes with primary alcohols or aldehydes. The choice of the ruthenium catalyst and additives can direct the reaction to produce either linear or branched secondary alcohol products. nih.gov
Furthermore, the development of catalyst systems for the enantioselective synthesis of secondary allylic alcohols from terminal alkynes and aldehydes showcases the importance of ligand design. In these reactions, chiral ligands such as BINOL derivatives are used in conjunction with a metal, like titanium, to induce high enantioselectivity. acs.org These principles of catalyst design can be applied to develop optimized systems for the synthesis of this compound.
Biocatalytic Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has become a cornerstone of green chemistry. researchgate.net Biocatalytic methods offer several advantages, including high enantioselectivity and regioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign catalysts. nih.gov
A primary biocatalytic route to chiral this compound is the asymmetric reduction of the prochiral ketone, 1-(3-chlorophenyl)propan-1-one. This transformation can be achieved with high enantiomeric excess using alcohol dehydrogenases (ADHs) from various microbial sources. researchgate.net These enzymes often utilize nicotinamide (B372718) cofactors (NADH or NADPH), which are regenerated in situ, making the process catalytic. researchgate.net
Whole-cell biocatalysis is often preferred for its simplicity and the inherent cofactor regeneration systems within the cells. bohrium.com Numerous microorganisms, including yeasts like Candida parapsilosis and bacteria such as Rhodococcus erythropolis, have been screened and utilized for the reduction of various keto esters and acids. bohrium.com The enantioselective reduction of halide-substituted acetophenones to the corresponding (S)-alcohols has been successfully demonstrated using cyanobacteria, which utilize light and carbon dioxide for cofactor regeneration. bohrium.com
The directed evolution of enzymes allows for the tailoring of their properties, such as substrate specificity and enantioselectivity, for a particular transformation. For instance, a fatty acid hydratase has been evolved to perform the highly enantioselective hydration of styrenes to yield chiral 1-arylethanols, representing a highly atom-economical route to this class of compounds. nih.govd-nb.inforesearchgate.net Such engineered enzymes could potentially be adapted for the synthesis of this compound.
The integration of biocatalytic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, provides a powerful strategy for the efficient production of complex chiral molecules. nih.gov
Enzyme-Mediated Reductions (e.g., Bioreduction of Ketones)
Biocatalysis, specifically the use of enzymes for chemical transformations, offers a green and highly selective route for synthesizing chiral alcohols like this compound. mdpi.com The bioreduction of the corresponding ketone, 1-(3-chlorophenyl)propan-2-one, using alcohol dehydrogenases (ADHs) is a prominent example of this approach. semanticscholar.org These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the ketone's carbonyl group, resulting in the formation of the chiral alcohol. semanticscholar.org
The stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer, is dictated by the specific ADH employed. semanticscholar.org This high degree of enantioselectivity is a significant advantage of enzyme-mediated reductions over traditional chemical methods, which often produce racemic mixtures. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can further enhance the efficiency and economic viability of this process.
Ketoreductases, such as the one identified from Scheffersomyces stipitis CBS 6045, have demonstrated high efficiency in producing chiral alcohols. researchgate.net These enzymes can be optimized through techniques like iterative saturation mutagenesis to improve their activity and substrate scope, making them valuable tools for industrial-scale synthesis. researchgate.net
Enzymatic Resolution Techniques (e.g., Lipase-Mediated Kinetic Resolution)
Enzymatic kinetic resolution is another powerful biocatalytic strategy for obtaining enantiomerically pure this compound from a racemic mixture. researchgate.netnih.gov This technique relies on the ability of certain enzymes, most commonly lipases, to selectively catalyze the reaction of one enantiomer over the other. nih.gov
In a typical lipase-mediated kinetic resolution, a racemic mixture of the alcohol is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor. nih.govmdpi.com The lipase will preferentially acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated, yielding both enantiomers in high enantiomeric purity. almacgroup.com
Several factors can influence the efficiency and enantioselectivity of the resolution, including the choice of lipase, solvent, acyl donor, and temperature. nih.gov Lipases from various microbial sources, such as Candida antarctica and Pseudomonas cepacia, have been successfully employed for the kinetic resolution of a wide range of chiral alcohols. mdpi.compolimi.itmdpi.com The use of immobilized lipases can also offer advantages in terms of reusability and process stability. nih.gov
Cofactor Regeneration Systems in Biocatalysis
Many biocatalytic reactions, including enzyme-mediated reductions, require the use of expensive cofactors such as NADH and NADPH. nih.govillinois.edu For these processes to be economically feasible on an industrial scale, efficient in-situ regeneration of the cofactor is essential. nih.govillinois.edu
Click Chemistry in Propan-2-ol Derivative Synthesis
While not directly applied to the synthesis of this compound itself, click chemistry offers a powerful and versatile platform for the synthesis of its derivatives. wikipedia.orglabinsights.nl Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in drug discovery and materials science. labinsights.nlnih.gov
The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. labinsights.nlorganic-chemistry.org this compound can be functionalized with either an azide or an alkyne group, allowing it to be readily incorporated into more complex molecules using click chemistry.
This modular approach enables the rapid synthesis of a diverse library of this compound derivatives with a wide range of functionalities. These derivatives can then be screened for various biological activities, facilitating the discovery of new therapeutic agents.
Process Optimization and Scalability Considerations
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process optimization and scalability. This involves fine-tuning reaction parameters to maximize efficiency and yield while ensuring the process is safe, cost-effective, and environmentally sustainable.
Reaction Conditions and Parameter Tuning (e.g., Temperature, Solvent, Pressure)
The optimization of reaction conditions is a critical step in maximizing the efficiency of any chemical synthesis. For the synthesis of this compound, several parameters can be tuned to improve the reaction outcome.
Temperature: The reaction temperature can have a significant impact on both the reaction rate and the selectivity. For instance, in the Raney nickel-catalyzed reduction of a nitro-precursor to an amino-propanol derivative, a temperature range of 10°C to 40°C is considered suitable. googleapis.com
Pressure: In reactions involving gaseous reagents, such as hydrogenation, pressure is a key parameter. Elevated hydrogen pressures, typically in the range of 100 to 400 p.s.i., can lead to a more rapid reaction in the synthesis of related compounds. googleapis.com
A systematic approach to process optimization, such as design of experiments (DoE), can be employed to efficiently identify the optimal combination of reaction parameters.
Efficiency and Yield Enhancement Strategies
Several strategies can be employed to enhance the efficiency and yield of the synthesis of this compound.
Catalyst Selection and Loading: The choice of catalyst is crucial for achieving high efficiency. For example, in a patented process for a related compound, the ratio of Raney nickel to the nitro compound was found to be optimal between 2:1 and 1:10. googleapis.com
Reagent Stoichiometry: Optimizing the molar ratios of reactants can significantly improve the yield. In a synthesis of 3'-chlorophenylpropanol, the mass of the catalyst L-prolinol was 0.35 to 0.45 times that of the starting material, 3'-chlorophenyl acetone. google.com Similarly, the mass of the reducing agent, potassium borohydride, was 0.2 to 0.4 times that of the starting ketone. google.com
Reaction Time: The duration of the reaction should be sufficient to ensure complete conversion without the formation of significant byproducts. In one documented procedure, a reflux reaction time of 1 to 1.5 hours was employed. google.com
Work-up and Purification: Efficient work-up and purification procedures are essential for isolating the desired product in high purity and yield. A synthesis of a related compound reported a yield of 87% after purification by column chromatography. chemicalbook.com
By implementing these strategies, it is possible to develop a robust and scalable process for the synthesis of this compound that is both efficient and economically viable.
Data Tables
Table 1: Optimized Reaction Parameters for a 3'-Chlorophenylpropanol Synthesis
| Parameter | Optimized Value |
| Solvent | 95% Ethanol |
| Catalyst | Levorotatory Prolinol |
| Reducing Agent | Potassium Borohydride |
| Initial Reaction Temperature | 35-40 °C |
| Cooling Temperature | 25-30 °C |
| Reflux Reaction Time | 1-1.5 hours |
| Crystallization Temperature | 0-5 °C |
This data is based on a patented synthesis process for a dextrorotatory 3'-chlorophenylpropanol. google.com
Table 2: Reagent Ratios for a 3'-Chlorophenylpropanol Synthesis
| Reagent | Ratio to 3'-Chlorophenyl Acetone (by mass) |
| L-prolinol | 0.35 - 0.45 |
| Potassium Borohydride | 0.2 - 0.4 |
| Activated Carbon | 0.04 - 0.1 |
| n-Hexane (total) | 4.5 - 8 |
This data is derived from a patented synthesis process for a dextrorotatory 3'-chlorophenylpropanol. google.com
Isolation and Purification Techniques
The isolation and purification of this compound from crude reaction mixtures are critical steps to ensure the final product meets the required standards of purity for subsequent applications. The choice of purification method depends on the physical properties of the compound, the nature of the impurities present, and the desired scale of the operation. Common techniques employed for compounds with similar structures, such as other phenylpropanoids and chloropropanols, include column chromatography, distillation, and crystallization.
Column Chromatography
Column chromatography is a versatile technique used for the separation and purification of individual compounds from a mixture. For phenylpropanoids, a class of compounds to which this compound belongs, various chromatographic methods are utilized, including normal phase, reverse phase, and high-pressure liquid chromatography (HPLC). nih.govspringernature.com The selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving effective separation.
In typical laboratory-scale syntheses of related compounds, silica gel column chromatography is frequently employed. rsc.org The crude product is loaded onto the column, and a carefully selected eluent system is passed through it. The separation is based on the differential adsorption of the components onto the stationary phase. For instance, a common mobile phase system for compounds of moderate polarity is a mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EA). rsc.org The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities or byproducts.
| Parameter | Description | Example from Related Compounds | Reference |
|---|---|---|---|
| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel, Alumina (Al₂O₃) | rsc.org |
| Mobile Phase (Eluent) | The solvent system that moves the mixture through the column. | Petroleum Ether / Ethyl Acetate (PE/EA) mixtures (e.g., 25:1 ratio) | rsc.org |
| Technique Variants | Different modes of liquid chromatography. | Normal Phase, Reverse Phase, HPLC | nih.govspringernature.com |
Distillation
Distillation is a primary method for purifying liquids based on differences in their boiling points or volatility. For chloropropanols, trace analysis can be challenging due to their volatility, which can lead to loss of the analyte during the concentration of solvent extracts. nih.gov This property, however, is exploited in distillation for purification.
Vacuum distillation is particularly useful for high-boiling point compounds or those that are sensitive to thermal degradation at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered. In the purification of a structurally similar compound, 3-chloro-1,2-propanediol, vacuum distillation is effectively used to separate the product from non-volatile impurities. google.com The process involves heating the crude material under a significant vacuum and collecting the distillate (phlegma) at a specific gas phase temperature range. google.com Care must be taken to avoid issues like "bumping," where the liquid boils suddenly and violently, which can be mitigated by using boiling chips or a magnetic stirrer. wordpress.com
| Parameter | Value | Reference |
|---|---|---|
| Vacuum Pressure | -0.096 to -0.1 MPa | google.com |
| Gas Phase Temperature (Collection) | 92°C - 96°C | google.com |
Crystallization
Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).
In the synthesis of derivatives of this compound, such as 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol hydrochloride, crystallization and subsequent recrystallization are key purification steps. googleapis.com A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent mixture, such as ethanol and diethyl ether (EtOH/Et₂O), and allowing it to cool slowly. googleapis.com The resulting crystals are then collected by filtration, washed with a cold solvent to remove residual mother liquor, and dried. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.
| Step | Procedure/Solvent | Purpose | Reference |
|---|---|---|---|
| Initial Crystallization | Addition of ethereal HCl to an oil, followed by ethanol. Cooled to 0°C for 12 hours. | To precipitate the hydrochloride salt as a solid. | googleapis.com |
| Recrystallization | Dissolving the solid in a hot Ethanol/Diethyl Ether (EtOH/Et₂O) mixture and cooling. | To further purify the solid product by removing soluble impurities. | googleapis.com |
| Washing | Trituration with ether. | To wash away impurities adhering to the crystal surface. | googleapis.com |
Chemical Reactivity and Transformation Pathways of 1 3 Chlorophenyl Propan 2 Ol
Fundamental Reaction Profiles
The reactivity of 1-(3-chlorophenyl)propan-2-ol is centered around the transformation of its secondary alcohol group and potential reactions involving the aryl chloride moiety.
Oxidation Reactions of Secondary Alcohol Moiety
The secondary alcohol group of this compound can be readily oxidized to form the corresponding ketone, 1-(3-chlorophenyl)propan-2-one (B45335). nih.gov This transformation is a common and fundamental reaction for secondary alcohols in organic chemistry. nagwa.com The choice of oxidizing agent can be tailored to the desired yield and reaction conditions. Strong oxidizing agents, such as those based on chromium(VI), are effective for this purpose. For instance, reaction with acidified potassium dichromate or chromic acid (generated in situ from sodium dichromate and sulfuric acid) under reflux will convert the alcohol to a ketone. nagwa.comyoutube.com Milder oxidants can also be employed.
The general transformation is as follows: this compound → 1-(3-Chlorophenyl)propan-2-one
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) in Sulfuric Acid (H₂SO₄) | Heating under reflux | 1-(3-Chlorophenyl)propan-2-one |
| Chromic Acid (H₂CrO₄) | Aqueous acetone (B3395972) (Jones oxidation) | 1-(3-Chlorophenyl)propan-2-one |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, controlled temperature | 1-(3-Chlorophenyl)propan-2-one (potential for over-oxidation) |
Further Reduction Reactions
While the alcohol moiety is already in a reduced state, the molecule can undergo reduction at the chloro-substituted aromatic ring. Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, can be used to achieve dehalogenation. Under these conditions, the chlorine atom is replaced by a hydrogen atom, yielding 1-phenylpropan-2-ol.
Conversely, this compound is itself synthesized via the reduction of its corresponding ketone, 1-(3-chlorophenyl)propan-2-one (also known as 3'-chlorophenyl acetone). google.com This reduction is typically achieved using hydride-based reducing agents. A patented synthesis process describes the use of potassium borohydride (B1222165) (KBH₄) in ethanol (B145695) to perform this transformation. google.com
| Starting Material | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 1-(3-Chlorophenyl)propan-2-one | Potassium Borohydride (KBH₄) | 95% Ethanol | This compound |
| 1-(3-Chlorophenyl)propan-2-one | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | This compound |
Nucleophilic Substitution Reactions (on chlorine atom)
Nucleophilic substitution directly on the chlorine atom of the phenyl ring is generally challenging. Aryl halides, unlike alkyl halides, are resistant to classical Sₙ2 and Sₙ1 reactions due to the high energy required to break the C-Cl bond, which has partial double-bond character, and the instability of the resulting phenyl carbocation.
For such a reaction to occur, it typically requires either the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic aromatic substitution (SₙAr) or very harsh reaction conditions (high temperature and pressure). Another possibility is a mechanism involving a benzyne intermediate. Given the structure of this compound, which lacks strong activating groups, nucleophilic substitution of the chlorine atom would necessitate forcing conditions.
Elimination Reactions (e.g., Dehydration Mechanisms of Propan-2-ol backbone)
The secondary alcohol can undergo an elimination reaction, specifically dehydration, to form an alkene. youtube.com This reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄), and requires heat. chemguide.co.uk The hydroxyl group is removed along with a hydrogen atom from an adjacent carbon atom, resulting in the formation of a double bond. youtube.com
For this compound, the dehydration reaction would lead to the formation of 1-(3-chlorophenyl)prop-1-ene.
The reaction proceeds as follows: CH₃-CH(OH)-CH₂-C₆H₄Cl → CH₃-CH=CH-C₆H₄Cl + H₂O
The conditions for this reaction are analogous to the dehydration of propan-2-ol to propene, which involves heating with excess concentrated sulfuric acid to about 170°C. chemguide.co.uk
Mechanistic Investigations of Transformations
Understanding the step-by-step mechanisms of these reactions provides insight into how molecular structure influences reactivity and product formation.
Proposed Reaction Mechanisms (e.g., for synthesis or degradation pathways)
Synthesis via Ketone Reduction: The synthesis of this compound from its ketone precursor using potassium borohydride follows a nucleophilic addition mechanism.
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride, a strong nucleophile, attacks the electrophilic carbonyl carbon of 1-(3-chlorophenyl)propan-2-one.
Alkoxide Formation: This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., ethanol), yielding the final product, this compound, and regenerating the ethoxide ion.
Dehydration of the Alcohol: The acid-catalyzed dehydration of this compound to form an alkene likely proceeds through an E1 (Elimination, Unimolecular) mechanism, similar to other secondary alcohols. chemguide.co.uk
Protonation of the Hydroxyl Group: A lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the strong acid catalyst. This forms a protonated alcohol, which has a good leaving group (-OH₂⁺).
Formation of a Carbocation: The protonated alcohol loses a molecule of water, and the C-O bond breaks heterolytically. This results in the formation of a secondary carbocation intermediate.
Deprotonation to Form Alkene: A weak base, such as a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new pi bond, resulting in the alkene product, 1-(3-chlorophenyl)prop-1-ene, and regenerating the acid catalyst.
Proposed Degradation Pathway: The environmental degradation of this compound could occur via photochemical oxidation. By analogy with the degradation of 1,3-dichloro-2-propanol, this process would likely involve hydroxyl radicals (•OH) in an aqueous environment. nih.gov
Radical Attack: A hydroxyl radical could abstract a hydrogen atom from the carbon bearing the alcohol group, initiating a radical chain reaction.
Oxidation: This initial radical can react with oxygen to form a peroxyl radical, leading to a cascade of reactions that oxidize the alcohol to the corresponding ketone, 1-(3-chlorophenyl)propan-2-one.
Further Degradation: Continued exposure to oxidative conditions could lead to the cleavage of the propane (B168953) side chain and eventual breakdown of the aromatic ring, ultimately resulting in the formation of smaller organic acids, carbon dioxide, water, and chloride ions. nih.govnih.gov
Role of Catalysis in Directing Reaction Outcomes
Catalysis is pivotal in guiding the transformation of this compound, primarily enabling two major pathways: oxidation and dehydration. The choice of catalyst determines the reaction outcome, influencing both selectivity and reaction rate.
Catalytic Oxidation: The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 1-(3-chlorophenyl)propan-2-one. This transformation is a key step in the synthesis of various compounds, including cathinone derivatives. nih.gov The selection of the catalytic system is crucial to ensure high yield and selectivity, avoiding over-oxidation or side reactions. Transition metal-based catalysts are often employed for such oxidations.
Catalytic Dehydration: Acid catalysts are used to promote the elimination of a water molecule from the alcohol, a process known as dehydration. chemguide.co.uk Heating this compound with strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), or passing its vapors over solid acid catalysts like alumina (Al₂O₃), can yield isomeric chlorophenylpropenes. chemguide.co.uksciencemadness.org The catalyst can influence the regioselectivity of the resulting alkene. For secondary alcohols, the formation of the more substituted alkene (Zaitsev's rule) is typically favored. sciencemadness.org
Asymmetric Catalysis: Chiral catalysts play a role in reactions involving this compound, particularly in syntheses where stereochemistry is important. Asymmetric catalysis can be employed to produce enantiomerically pure forms of the alcohol, which is a common requirement in the synthesis of pharmaceutical intermediates. frontiersin.orgnih.gov
| Catalyst Type | Reaction Pathway | Primary Product | General Principle |
|---|---|---|---|
| Transition Metal Complexes (e.g., based on Cr, Mn, Ru) | Oxidation | 1-(3-Chlorophenyl)propan-2-one | Facilitates the removal of hydrogen atoms from the alcohol to form a ketone. |
| Brønsted Acids (e.g., H₂SO₄, H₃PO₄) | Dehydration | (E/Z)-1-(3-chlorophenyl)prop-1-ene | Protonates the hydroxyl group, converting it into a good leaving group (H₂O) and initiating elimination. chemguide.co.uk |
| Lewis Acids / Solid Acids (e.g., Al₂O₃) | Dehydration | Isomeric Chlorophenylpropenes | Coordinates to the hydroxyl group, facilitating its departure and promoting the formation of a carbocation intermediate, leading to elimination. sciencemadness.org |
| Chiral Catalysts (e.g., BINOL-derived acids, chiral metal complexes) | Asymmetric Synthesis / Resolution | (R)- or (S)-1-(3-Chlorophenyl)propan-2-ol | Creates a chiral environment that favors the formation or reaction of one enantiomer over the other. frontiersin.orgnih.gov |
Influence of Aromatic Chlorine and Hydroxyl Groups on Reactivity
The chemical behavior of this compound is governed by the electronic and steric properties of its two key functional groups: the aromatic chlorine atom and the secondary hydroxyl group.
The Hydroxyl (-OH) Group: The secondary hydroxyl group is the most reactive site on the aliphatic side chain. It is a nucleophilic center and the site of key transformations like oxidation and dehydration. nih.gov Its presence makes the adjacent carbon atom susceptible to substitution reactions. The polarity of the C-O bond and the ability of the hydroxyl group to act as a leaving group (after protonation by a catalyst) are central to the molecule's reactivity in elimination reactions. chemguide.co.uk
The Aromatic Chlorine (-Cl) Group: The chlorine atom attached to the phenyl ring significantly modifies the electronic properties of the aromatic system.
Electronic Effects: Chlorine exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. It also has a weak electron-donating resonance or mesomeric effect (+M) due to its lone pairs of electrons. In halobenzenes, the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene. learncbse.in The meta position of the chlorine atom relative to the propanol (B110389) side chain means its deactivating inductive effect influences the entire ring.
Steric Effects: The chlorine atom introduces a degree of steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of a group. wikipedia.orgmasterorganicchemistry.com However, being in the meta position, its steric impact on reactions occurring at the propan-2-ol side chain is minimal. Its presence would be more influential on reactions directly involving the aromatic ring, potentially hindering substitution at the adjacent C2 and C4 positions.
| Functional Group | Position | Effect Type | Influence on Reactivity |
|---|---|---|---|
| Hydroxyl (-OH) | Propan-2-yl side chain | Electronic | Provides a primary site for oxidation, dehydration, and etherification reactions. Acts as a nucleophile. |
| Steric | Contributes to the overall steric bulk of the side chain, influencing the approach of reagents. | ||
| Chlorine (-Cl) | C3 of Phenyl Ring (meta) | Electronic | Deactivates the aromatic ring towards electrophilic substitution via a dominant negative inductive effect (-I). learncbse.in |
| Steric | Provides minor steric bulk on the aromatic ring, with minimal direct impact on reactions at the distant side chain. wikipedia.org |
Stereochemical Aspects and Chiral Technologies Applied to 1 3 Chlorophenyl Propan 2 Ol
Inherent Chirality of the Compound
The concept of chirality is fundamental to understanding the three-dimensional nature of 1-(3-Chlorophenyl)propan-2-ol. A molecule is considered chiral if it is non-superimposable on its mirror image, much like a pair of hands. This property arises from the presence of one or more stereogenic centers within the molecule.
Enantiomeric Forms and Diastereomeric Relationships
This compound possesses a single stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and a 3-chlorobenzyl group (-CH₂C₆H₄Cl). Due to this chiral center, the compound exists as a pair of enantiomers: (R)-1-(3-Chlorophenyl)propan-2-ol and (S)-1-(3-Chlorophenyl)propan-2-ol. These enantiomers are mirror images of each other and exhibit identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.
A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture or racemate and is optically inactive. Since this compound has only one chiral center, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and require the presence of at least two chiral centers within the molecule. However, if the alcohol is derivatized to introduce another chiral center, then diastereomeric forms could be generated.
Asymmetric Synthesis Strategies for Enantiopure Forms
The synthesis of single enantiomers of chiral compounds is of paramount importance, and various asymmetric synthesis strategies have been developed to achieve this. These methods aim to produce a specific enantiomer in high enantiomeric excess (ee).
Chiral Catalyst-Mediated Asymmetric Reductions
One of the most effective methods for producing enantiomerically pure secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of this compound, the precursor is 1-(3-chlorophenyl)propan-2-one (B45335), also known as 3-chlorophenylacetone.
A prominent and widely used method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comnrochemistry.comwikipedia.org This reaction employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane reagent, such as borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BH₃·SMe₂). nrochemistry.comorganic-chemistry.org The chiral catalyst, derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, creates a chiral environment around the ketone's carbonyl group. This forces the hydride transfer from the borane to occur preferentially from one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in high yield and high enantiomeric excess. wikipedia.orgyoutube.com The predictability and high stereocontrol of the CBS reduction make it a valuable tool for accessing either the (R) or (S) enantiomer of this compound by selecting the appropriate enantiomer of the CBS catalyst. alfa-chemistry.com
Table 1: Key Features of Corey-Bakshi-Shibata (CBS) Reduction
| Feature | Description |
| Catalyst | Chiral oxazaborolidine (e.g., (S)-(-)-2-methyl-CBS-oxazaborolidine) |
| Reactant | Prochiral ketone (1-(3-chlorophenyl)propan-2-one) |
| Reducing Agent | Borane complex (e.g., BH₃·THF, BH₃·SMe₂) |
| Product | Chiral secondary alcohol ((R)- or (S)-1-(3-Chlorophenyl)propan-2-ol) |
| Selectivity | High enantioselectivity, typically >95% ee. alfa-chemistry.com |
| Conditions | Generally mild and conducted under anhydrous conditions. youtube.com |
Stereoselective Approaches to Chiral Secondary Alcohols
Besides the reduction of ketones, other stereoselective methods can be employed to synthesize chiral secondary alcohols. These approaches often involve the creation of the chiral center through a carbon-carbon bond-forming reaction. For instance, the asymmetric addition of a nucleophile to an aldehyde can establish the stereochemistry at the alcohol carbon.
One such strategy involves the stereoselective addition of a methyl group equivalent to 3-chlorobenzaldehyde. This can be achieved using a chiral organometallic reagent or a stoichiometric chiral auxiliary. For example, a chiral ligand can be used to modify an organometallic reagent, directing the nucleophilic attack of the methyl group to one face of the aldehyde's carbonyl group.
Another powerful and environmentally friendly approach is the use of biocatalysis. Ketoreductases (KREDs), which are enzymes found in various microorganisms like yeast and bacteria, can catalyze the asymmetric reduction of ketones with high enantioselectivity. These enzymatic reductions often proceed with excellent yields and enantiomeric excesses under mild reaction conditions. By selecting the appropriate microorganism or isolated enzyme, it is possible to selectively produce either the (R) or (S) enantiomer of this compound from 1-(3-chlorophenyl)propan-2-one.
Chiral Resolution and Enantioseparation Methodologies
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a crucial step when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.
Chromatographic Separation Techniques (e.g., Chiral HPLC, Preparative-Scale Chromatography)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for the analytical and preparative separation of enantiomers. nih.gov The principle behind this method is the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation.
For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.gov Columns like Chiralcel® and Chiralpak® are commercially available and have a broad range of applications for separating various classes of chiral compounds. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol (B145695). The exact composition of the mobile phase is optimized to achieve the best resolution between the enantiomeric peaks.
For larger scale separations, preparative-scale chromatography is employed. This technique uses larger columns and higher flow rates to isolate gram to kilogram quantities of the desired enantiomer. The principles are the same as analytical chiral HPLC, but the instrumentation and methodology are adapted for larger sample loads. Simulated moving bed (SMB) chromatography is an advanced preparative technique that can be used for continuous and efficient separation of enantiomers on a large scale.
Table 2: Common Chiral Stationary Phases for HPLC Resolution
| CSP Type | Chiral Selector | Typical Applications |
| Polysaccharide-based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad range of chiral compounds, including alcohols, amines, and acids. nih.gov |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin and their derivatives | Aromatic compounds and molecules capable of inclusion complexation. nih.gov |
| Pirkle-type | π-acidic or π-basic aromatic rings | Compounds with complementary π-electron systems. |
| Protein-based | Immobilized proteins (e.g., albumin, glycoprotein) | Primarily used for the separation of chiral drugs. |
Enzymatic Resolution for Enantiomer Separation
Enzymatic kinetic resolution (EKR) is a widely employed and highly effective method for separating the enantiomers of racemic secondary alcohols like this compound. This technique leverages the stereoselectivity of enzymes, most commonly lipases, which catalyze the acylation of one enantiomer at a much faster rate than the other. jocpr.com This rate difference allows for the separation of a faster-reacting enantiomer (as an ester) from the slower-reacting or unreacted enantiomer (as an alcohol).
Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species (P. cepacia, P. fluorescens) are frequently used for the resolution of aryl propanols. mdpi.comtandfonline.com The process involves the transesterification of the racemic alcohol with an acyl donor. The choice of acyl donor and solvent significantly impacts the reaction's efficiency and enantioselectivity (E-value). tandfonline.com Common acyl donors include vinyl esters, like vinyl acetate (B1210297), or fatty acids, such as lauric acid. nih.gov Solvents are typically non-polar organic media like toluene, hexane, or isooctane. tandfonline.com For instance, in the resolution of the closely related (R,S)-1-phenyl-1-propanol, Novozym 435 in toluene using lauric acid as the acyl donor provided high enantiomeric excess (95%) of the S-enantiomer after a short reaction time. nih.gov
The general reaction scheme for lipase-catalyzed kinetic resolution via acylation can be summarized as follows: (R,S)-1-(3-Chlorophenyl)propan-2-ol + Acyl Donor ---(Lipase)---> (R)-1-(3-Chlorophenyl)propan-2-yl acetate + (S)-1-(3-Chlorophenyl)propan-2-ol
The success of the resolution is determined by achieving a conversion close to 50%, at which point the theoretical maximum enantiomeric excess (ee) for both the product and the remaining substrate can be obtained.
| Substrate Analog | Lipase | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (R,S)-1-Phenyl-1-propanol | Novozym 435 (CALB) | Lauric Acid | Toluene | 50 | 95% (S-alcohol) | tandfonline.comnih.gov |
| (R,S)-1-Phenyl-1-propanol | Amano Lipase PS (P. cepacia) | Lauric Acid | Toluene | 40 | High | tandfonline.com |
| rac-1-(Aryloxy)propan-2-ols | P. fluorescens Lipase | - (Hydrolysis of acetate) | Phosphate Buffer/Acetonitrile | 30 | >99% (R-alcohol) | mdpi.com |
Classical Optical Resolution Methods
Classical optical resolution is a foundational technique for separating enantiomers that relies on the formation of diastereomers. This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. researchgate.net After separation, the chiral resolving agent is removed, yielding the separated enantiomers.
For an alcohol like this compound, this would first require derivatization to an acidic or basic compound. For example, the alcohol could be converted to a phthalate half-ester, introducing a carboxylic acid group. This racemic acid derivative can then be reacted with a chiral base, such as (S)-(-)-α-phenylethylamine or brucine, to form diastereomeric salts. wikipedia.org The key requirements for a successful resolution are that the diastereomeric salts crystallize well and exhibit a significant difference in solubility in a given solvent system. researchgate.net
An illustrative example of this principle is the resolution of a related compound, 3-(p-chlorophenyl)glutaramic acid, which was successfully resolved using (S)-(-)-α-phenylethylamine. rsc.org The differing crystal structures and solubilities of the resulting diastereomeric salts allowed for their effective separation. rsc.org Once the less soluble diastereomer is isolated via crystallization, treatment with acid and base allows for the recovery of the enantiomerically enriched substrate and the chiral resolving agent. wikipedia.org A major drawback of this method is that the maximum theoretical yield for the desired enantiomer is limited to 50%. wikipedia.org
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is an advanced and highly efficient method that overcomes the 50% yield limitation of standard kinetic resolution. princeton.edu It combines the enantioselective transformation of one enantiomer (the kinetic resolution step) with the simultaneous in-situ racemization (interconversion) of the undesired enantiomer. rsc.org This concurrent racemization continuously replenishes the supply of the faster-reacting enantiomer, theoretically allowing for the conversion of 100% of the racemic starting material into a single, enantiomerically pure product. thieme-connect.com
For secondary alcohols like this compound, DKR is typically a chemoenzymatic process, coupling a lipase for the resolution step with a metal catalyst for the racemization step. thieme-connect.com Ruthenium complexes are the most effective and widely used catalysts for the racemization of secondary alcohols under mild conditions that are compatible with the enzyme. nih.govacs.org A well-known example is Shvo's catalyst, though various other aminocyclopentadienyl and pentaphenylcyclopentadienyl ruthenium complexes are also highly efficient. nih.govnih.gov
The process can be depicted as follows:
Enzymatic Resolution : The lipase (e.g., Novozym 435) selectively acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding ester.
Racemization : The ruthenium catalyst simultaneously converts the unreacted, slower-reacting S-enantiomer back into the racemic mixture.
This dual catalytic system ensures that the racemic alcohol is fully transformed into a single enantiomer of the acetylated product in high yield and with excellent enantiomeric excess. acs.org The compatibility of the enzyme, the metal catalyst, the acyl donor, and the solvent is crucial for the success of the DKR process. acs.org
Racemization Studies for Process Efficiency
Methods for Racemization of Undesired Enantiomers
For secondary alcohols, several methods for racemization have been developed:
Metal-Catalyzed Racemization : As discussed in the context of DKR, transition metal complexes are highly effective. Ruthenium(II) catalysts, in particular, can racemize secondary alcohols at or near room temperature with high efficiency. nih.govnih.gov The mechanism is believed to involve a reversible hydrogen transfer within the coordination sphere of the metal catalyst. nih.gov
Acid/Base Catalysis : Racemization can occur via chemical interconversion, for example, through an intermediate that is achiral. For carbonyl compounds, this happens via an enol or enolate intermediate. wikipedia.orgyoutube.com For some benzylic alcohols, acidic resins or zeolites can catalyze racemization, likely proceeding through the formation of a stabilized benzylic carbocation. rsc.orgnih.gov However, these harsher conditions can sometimes lead to the formation of elimination byproducts (e.g., styrene). nih.gov
Enzymatic Racemization : In some cases, a second enzyme, a racemase, can be used. researchgate.net However, finding a suitable racemase that is compatible with the resolution conditions can be challenging.
Coupling Resolution and Racemization in Cyclic Processes
To maximize productivity and minimize waste, resolution and racemization steps can be coupled in a cyclic process. This concept is the foundation of Dynamic Kinetic Resolution (DKR), where both reactions occur concurrently in one pot. princeton.edu This integrated approach is the most elegant and efficient strategy, as it continuously pulls the equilibrium toward a single enantiomeric product, achieving yields far beyond the 50% limit of simple kinetic resolution. mdpi.com
The successful implementation of a one-pot DKR requires careful optimization to ensure the mutual compatibility of the resolving agent (enzyme) and the racemization catalyst. acs.org Key considerations include:
The enzyme must remain active in the presence of the metal catalyst.
The metal catalyst must not be poisoned by the enzyme, substrate, or acyl donor.
The reaction conditions (temperature, solvent) must be a suitable compromise for both catalytic cycles. acs.org
When a one-pot DKR is not feasible due to catalyst incompatibility, a two-step cyclic process can be implemented. In this approach, the undesired enantiomer is separated after the resolution step, isolated, and then subjected to racemization in a separate reactor. The resulting racemic mixture is then fed back into the resolution step in a subsequent batch. This "Resolution-Racemization-Recycle" strategy, while less integrated than DKR, still allows for the theoretical conversion of all starting material into the desired enantiomer over multiple cycles. wikipedia.org
Analytical and Spectroscopic Characterization of 1 3 Chlorophenyl Propan 2 Ol
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Chlorophenyl)propan-2-ol, one would expect to see distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the methine proton attached to the hydroxyl-bearing carbon, the methylene (B1212753) protons adjacent to the aromatic ring, and the methyl protons. Similarly, the ¹³C NMR spectrum would show unique peaks for each carbon atom in a different chemical environment. Despite the theoretical expectation of these spectra, specific experimental chemical shift and coupling constant data for this compound could not be located.
Infrared (IR) Spectroscopy (FT-IR, ATR-IR)
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and the C-Cl stretch. Specific spectral data with peak positions and intensities for this compound are not available in the searched resources.
Mass Spectrometry (MS, HRMS, Chiral MS, Fragmentation Analysis)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. Fragmentation analysis would likely reveal characteristic losses, such as the loss of a water molecule from the alcohol, or cleavage adjacent to the hydroxyl group. Chiral MS could potentially be used to distinguish between the enantiomers of this chiral compound. However, no specific experimental mass spectral data or fragmentation patterns for this compound were found.
Polarimetry for Optical Purity Determination
As this compound contains a chiral center, it is an optically active compound. Polarimetry is the technique used to measure the rotation of plane-polarized light by a chiral substance. This measurement, known as the specific rotation, is a characteristic property of an enantiomer and can be used to determine the optical purity or enantiomeric excess of a sample. There is no published data on the specific rotation of the enantiomers of this compound.
Chromatographic Methods for Purity and Stereoisomeric Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a common method for determining the purity of volatile compounds. A GC analysis of this compound would involve injecting the sample into the instrument, where it is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity is typically determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. While GC is a suitable technique for this analysis, no specific methods or results for the purity assessment of this compound are documented in the available literature.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) and diastereomeric excess (de) of chiral compounds like this compound. heraldopenaccess.usuma.es This separation is crucial in pharmaceutical development, where different enantiomers can have varied pharmacological and toxicological profiles. The determination of enantiomeric excess is essential for controlling the purity of chiral pharmaceutical agents. heraldopenaccess.us
The separation of enantiomers is typically achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For direct methods, polysaccharide-based columns are widely used due to their broad applicability.
While a specific, standardized HPLC method for this compound is not extensively documented in publicly available literature, a typical method can be extrapolated from the analysis of structurally similar chiral alcohols. The following table outlines an exemplary set of conditions for the enantiomeric separation of this compound on a popular polysaccharide-based CSP.
Interactive Data Table: Exemplary HPLC Method for Enantiomeric Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Lux® Cellulose-1 or Chiralpak® AD-H | Polysaccharide-based CSPs are highly effective for separating a wide range of enantiomers, including alcohols. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions provide good resolution and efficiency. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | A normal-phase mobile phase is common for polysaccharide CSPs, offering good selectivity. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure optimal separation. |
| Temperature | 25°C | Room temperature is often a good starting point; temperature can be optimized to improve resolution. |
| Detection | UV at 220 nm | The chlorophenyl group provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Application of Chiral Stationary Phases (CSPs) and Chiral Derivatization Agents (CDAs)
Chiral Stationary Phases (CSPs)
The foundation of direct enantiomeric separation by HPLC lies in the use of Chiral Stationary Phases. eijppr.com These phases create a chiral environment where the two enantiomers of an analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times. eijppr.com For compounds like this compound, several types of CSPs are applicable:
Polysaccharide-Based CSPs : These are the most widely used CSPs, consisting of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. eijppr.comnih.gov Columns such as Chiralpak® and Lux® series are known for their exceptional versatility and ability to separate a broad range of chiral compounds, including aromatic alcohols. mdpi.comphenomenex.com The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
Pirkle-Type CSPs : These "brush-type" phases are based on smaller chiral molecules covalently bonded to the silica surface. hplc.eu They often rely on π-π interactions (π-acceptor/π-donor), hydrogen bonding, and dipole-dipole interactions for chiral recognition. A Pirkle phase could be effective for this compound due to its aromatic ring and hydroxyl group.
Protein-Based CSPs : Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) can offer excellent selectivity, particularly under reversed-phase conditions. chiraltech.com These are useful for analyzing drugs in biological matrices.
Chiral Derivatization Agents (CDAs)
An alternative to direct separation on a CSP is the indirect method, which involves reacting the enantiomeric mixture with a single, pure enantiomer of a Chiral Derivatization Agent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using conventional, non-chiral HPLC columns. mdpi.com
For alcohols like this compound, common CDAs include:
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) : Reacts with the alcohol to form diastereomeric esters.
(S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) : Forms diastereomeric carbamates.
(-)-Menthyl chloroformate : Creates diastereomeric carbonates.
The choice of CDA is critical; the agent must be enantiomerically pure and the reaction should proceed to completion without causing racemization of the analyte. heraldopenaccess.us
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial check of purity and verifies that the empirical formula matches the theoretical composition. For this compound, the molecular formula is C₉H₁₁ClO.
The theoretical elemental composition is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u), and the molecular weight of the compound (170.64 g/mol ).
Interactive Data Table: Theoretical Elemental Composition of C₉H₁₁ClO
| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 63.35% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.50% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.78% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.38% |
| Total | | | | 170.639 | 100.00% |
Experimental values obtained from combustion analysis should align closely with these theoretical percentages to confirm the elemental integrity of a synthesized batch of this compound.
In-line Monitoring Techniques for Synthesis Processes (e.g., FTIR)
Modern chemical manufacturing increasingly employs Process Analytical Technology (PAT) to monitor and control reactions in real-time. In-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for this purpose, providing real-time information on the concentration of reactants, intermediates, and products. cam.ac.uk
The synthesis of this compound would typically involve the reduction of the corresponding ketone, 1-(3-chlorophenyl)propan-2-one (B45335). An in-line FTIR probe, such as an Attenuated Total Reflectance (ATR) probe, could be inserted directly into the reaction vessel to monitor the reaction's progress. mdpi.com
The key spectroscopic changes to monitor would be:
Disappearance of the Ketone : The strong carbonyl (C=O) stretching vibration of the starting ketone, typically found in the 1700-1725 cm⁻¹ region of the infrared spectrum, would decrease in intensity as the reaction proceeds.
Appearance of the Alcohol : A broad absorption band corresponding to the hydroxyl (O-H) stretch of the alcohol product would appear and grow in intensity in the 3200-3600 cm⁻¹ region.
By tracking the absorbance of these characteristic peaks over time, chemists can determine the reaction kinetics, identify the reaction endpoint, and ensure the complete conversion of the starting material, all without the need for manual sampling and offline analysis. cam.ac.ukmdpi.com This leads to improved process control, efficiency, and safety.
Computational and Theoretical Investigations of 1 3 Chlorophenyl Propan 2 Ol
Molecular Modeling and Dynamics Simulations
Computational chemistry provides powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. For 1-(3-Chlorophenyl)propan-2-ol, molecular modeling and dynamics simulations can offer significant insights into its conformational preferences and potential interactions with other molecules. These theoretical investigations are crucial for understanding its chemical behavior and for guiding further experimental studies.
Conformational Analysis and Stereoisomer Stability
The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various spatial arrangements known as conformations. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Due to the presence of a chiral center at the second carbon of the propanol (B110389) chain, this compound exists as a pair of enantiomers, (R)-1-(3-Chlorophenyl)propan-2-ol and (S)-1-(3-Chlorophenyl)propan-2-ol.
While specific computational studies on the conformational landscape of this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on analogous molecules, such as 1-phenyl-2-propanol (B48451). Research on 1-phenyl-2-propanol has shown that its lowest energy conformations are stabilized by weak intramolecular interactions, specifically OH-π interactions between the hydroxyl group and the π-electron system of the phenyl ring nih.gov. It is highly probable that similar interactions play a significant role in determining the preferred conformations of this compound. The chlorine atom on the phenyl ring, being an electron-withdrawing group, could modulate the electron density of the aromatic ring and thereby influence the strength of this OH-π interaction.
Molecular mechanics and quantum chemical calculations are the primary tools for performing a detailed conformational analysis. A systematic search of the potential energy surface of each stereoisomer would likely reveal several low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature. It is anticipated that the most stable conformers would be those that minimize steric hindrance between the bulky phenyl group, the methyl group, and the hydroxyl group, while maximizing stabilizing interactions like the aforementioned OH-π interaction.
The stability of the different stereoisomers themselves is a key aspect. While enantiomers have identical intrinsic energies, their interaction with other chiral molecules can differ significantly. Diastereomers, if they were to be formed by introducing another chiral center, would exhibit different physical and chemical properties due to their distinct three-dimensional arrangements and resulting intramolecular interactions.
A hypothetical conformational analysis of this compound would involve rotating the key dihedral angles and calculating the corresponding energy. The resulting energy profile would indicate the most stable conformations. The data from such an analysis could be presented in a table format, as shown below for a hypothetical set of conformers.
| Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 60° (gauche) | 0.0 | OH-π interaction, minimal steric clash |
| 180° (anti) | 1.2 | Steric repulsion between phenyl and methyl groups |
| -60° (gauche) | 0.1 | OH-π interaction, minimal steric clash |
This table is a hypothetical representation and is intended to illustrate the type of data that would be generated from a conformational analysis.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to explore its potential chemical interactions with macromolecules like proteins, without implying any biological activity. This allows for an understanding of the binding mechanisms at a molecular level.
A typical molecular docking study involves a receptor (e.g., a protein) with a known three-dimensional structure and a ligand (in this case, this compound). The ligand is placed in the binding site of the receptor, and its conformational and orientational space is explored to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity.
As a case study, we can consider the hypothetical docking of this compound into the active site of a well-characterized protein such as Human Serum Albumin (HSA). HSA is a major transport protein in the blood and is known to bind a wide variety of small molecules nih.govresearchgate.net. Studies on similar small aromatic alcohols, like cuminol, have shown that binding to HSA is driven by a combination of hydrophobic interactions and hydrogen bonding nih.govresearchgate.net.
In a hypothetical docking simulation of this compound with HSA, the following interactions would be anticipated:
Hydrophobic Interactions: The chlorophenyl group of the ligand would likely be buried in a hydrophobic pocket of the protein, interacting with nonpolar amino acid residues such as leucine, valine, and phenylalanine. The chlorine atom could further enhance these interactions through halogen bonding.
Hydrogen Bonding: The hydroxyl group of the propanol moiety is a key hydrogen bond donor and acceptor. It could form hydrogen bonds with the side chains of polar or charged amino acid residues like serine, threonine, or lysine (B10760008) within the binding site.
The results of a molecular docking study can be summarized in a table detailing the predicted binding energy and the key interacting residues.
| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| (R)-1-(3-Chlorophenyl)propan-2-ol | Human Serum Albumin | -6.5 | Leu115, Phe211, Arg218 | Hydrophobic, Hydrogen Bond |
| (S)-1-(3-Chlorophenyl)propan-2-ol | Human Serum Albumin | -6.3 | Leu115, Phe211, Ser214 | Hydrophobic, Hydrogen Bond |
This table is a hypothetical representation and is intended to illustrate the type of data that would be generated from a molecular docking study.
Such computational investigations provide a detailed, albeit theoretical, picture of the non-covalent interactions that can govern the binding of this compound to a protein. These studies are instrumental in understanding the fundamental chemical interactions that can occur between small molecules and biological macromolecules.
Applications As Synthetic Intermediates and Reagents in Advanced Chemistry
Precursor in the Synthesis of Diverse Organic Compounds
The utility of 1-(3-Chlorophenyl)propan-2-ol as a precursor is rooted in the reactivity of its hydroxyl group, which can be readily transformed into other functional groups or used as a handle for constructing larger molecular architectures.
In the pharmaceutical sector, derivatives of chlorophenyl propanol (B110389) are crucial intermediates. For instance, a closely related nitro-derivative, 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol, is a key intermediate in the synthesis of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, a compound identified as a potential mood-modifying agent. google.com The synthesis involves the reduction of the nitro group to a primary amine, followed by dimethylation, showcasing how the core structure is elaborated to create a pharmacologically active molecule. google.com
In agrochemical synthesis, structurally similar chlorophenyl propanol derivatives are instrumental in producing fungicides. For example, intermediates like 3-chloro-2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-propan-2-ol are used in the synthesis of Prothioconazole. google.com Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. google.comnih.gov The synthesis involves reacting the propanol intermediate with 1,2,4-triazole, demonstrating the role of the propanol backbone in constructing complex heterocyclic agrochemicals. google.com
| Application Area | Product Example | Intermediate Role |
| Pharmaceutical | Mood-modifying agent | Precursor to 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol google.com |
| Agrochemical | Prothioconazole (Fungicide) | Precursor (as a structural analogue) to a key triazole derivative google.com |
The construction of complex molecules from chlorophenyl propanol intermediates often involves a series of strategic chemical transformations. A notable example is the multi-step synthesis of the mood-modifying agent 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol.
The process begins with the reaction of m-chlorophenyl-phenylacetaldehyde with nitromethane to yield 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol. This nitro alcohol is then subjected to a Raney nickel-catalyzed reduction, which converts the nitro group into a primary amine, yielding 3-amino-1-phenyl-1-(m-chlorophenyl)propan-2-ol. The synthesis is completed by the dimethylation of this primary amine, which can be achieved by reacting it with formic acid and formaldehyde. google.com This sequence highlights the utility of the propanol skeleton in building complex, functional molecules through stepwise modifications.
Participation in Enzyme-Catalyzed Reactions (as a substrate to study enzymatic mechanisms)
While specific studies on this compound as a substrate for studying enzymatic mechanisms are not extensively documented, research on structurally analogous secondary alcohols provides significant insight into its potential applications. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. This process is crucial for obtaining enantiomerically pure compounds, which are often required in the pharmaceutical industry.
For example, the enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol has been successfully achieved using lipases like Candida antarctica lipase (B570770) B (Novozym 435). nih.gov This reaction involves the enantioselective transesterification of one enantiomer of the alcohol, leaving the other unreacted, thus separating them. The reaction mechanism is often a Ping-Pong bi-bi mechanism, where the enzyme first reacts with an acyl donor (like vinyl acetate) and then with the alcohol substrate. nih.gov Similarly, lipases have been used to efficiently catalyze the enantioselective esterification of rac-1-(3-trifluoromethylphenyl)propan-2-ol, a precursor for the drug fenfluramine. researchgate.net These studies strongly suggest that this compound could serve as a suitable substrate for lipases, allowing for the investigation of enzyme stereoselectivity, reaction kinetics, and the optimization of biocatalytic processes for producing chiral molecules.
Use in Metabolic Pathway Investigations (as a probe or substrate for chemical studies, not studying its own metabolism)
Chemical probes are essential tools for investigating the function and regulation of metabolic pathways. Propanol derivatives with specific substitutions can act as substrates for metabolic enzymes, helping to elucidate their mechanisms and roles.
For instance, the prochiral compound 2-phenyl-1,3-di(4-pyridyl)-2-propanol has been used to study metabolic N-oxidation. nih.gov When administered, this compound is metabolized by the cytochrome P-450 mixed-function oxidase system, leading to the formation of a chiral N-oxide metabolite. The stereoselective nature of this biotransformation provides valuable information about the enzyme's active site and mechanism. nih.gov Given its structure, this compound could potentially be used in a similar manner as a probe for studying hydroxylation or other metabolic reactions catalyzed by enzymes like cytochrome P-450. By tracking the formation of metabolites, researchers can gain insights into enzyme activity and specificity.
Derivatization for Novel Chemical Entities with Specific Functions
Derivatization of this compound is a key strategy for creating novel chemical entities with tailored functions. The hydroxyl group and the phenyl ring are primary sites for modification.
A clear example is the synthesis of the aforementioned mood-modifying agent, where the core propanol structure is derivatized to introduce a dimethylamino group, which is critical for its pharmacological activity. google.com Another powerful technique for derivatization is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A related starting material, 3-chloro-1-propanol, can be converted to an azide (B81097) and then reacted with various alkynes to create a library of 1,2,3-triazole-based derivatives. mdpi.compreprints.org The 1,2,3-triazole ring is a valuable pharmacophore known for its metabolic stability and ability to form hydrogen bonds, making these derivatives interesting for drug discovery. mdpi.compreprints.org
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies for 1-(3-Chlorophenyl)propan-2-ol
The pursuit of novel and sustainable synthetic routes to this compound is a promising area of research, aligning with the broader goals of green chemistry to reduce environmental impact and enhance efficiency. uniroma1.itresearchgate.net Future methodologies could focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
Key research avenues include:
Biocatalytic Approaches: Utilizing enzymes or whole-cell systems for the synthesis of this compound offers a green alternative to traditional chemical methods. researchgate.netnih.gov For instance, the asymmetric reduction of the corresponding prochiral ketone, 1-(3-chlorophenyl)propan-2-one (B45335), can be achieved with high enantioselectivity using plant tissues or isolated enzymes like ketoreductases. nih.govmdpi.com Aryl-alcohol oxidases (AAOs) also present a green route for the synthesis of valuable aldehydes from primary alcohols, a related transformation that highlights the potential of enzymes in this chemical space. nih.govnih.gov
Photochemical Synthesis: Light-mediated reactions offer a mild and green pathway for alcohol synthesis. rsc.org Photoredox/Ni dual catalysis, for example, has been successfully used for the direct synthesis of secondary benzylic alcohols from α-hydroxyalkyltrifluoroborates and aryl halides. nih.gov Exploring similar photochemical strategies could lead to efficient, room-temperature synthesis of this compound.
Solvent-Free and Mechanochemical Methods: The elimination of volatile organic solvents is a cornerstone of green chemistry. mdpi.com Research into solvent-free reaction conditions, potentially using mechanochemical activation through ball milling, could lead to cleaner and more atom-economical syntheses. mdpi.com
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis for this compound could enable better control over reaction parameters and facilitate easier purification.
| Methodology | Potential Advantage | Relevant Precedent/Analogy |
| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. | Enzymatic reduction of 2-chloro-1-(3-chlorophenyl)ethanone. mdpi.com |
| Photoredox Catalysis | Mild, redox-neutral conditions, high functional group tolerance. | Synthesis of secondary benzylic alcohols via photoredox/Ni dual catalysis. nih.gov |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Solvent-free synthesis of organic compounds via high-energy ball milling. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Scalable synthesis of substituted phenols in continuous flow. rsc.org |
Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is crucial for optimizing the synthesis of this compound, with a focus on improving reaction rates, yields, and selectivity.
Future research directions in this area include:
Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high activity and selectivity, heterogeneous catalysts provide advantages in terms of separation and recyclability. Iron(II/III) chloride has been used as a low-cost and low-toxicity catalyst for the etherification of benzyl (B1604629) alcohols, suggesting its potential applicability in related transformations. nih.gov Research into supported metal catalysts, such as platinum or palladium on carbon, could be explored for hydrogenation reactions leading to the target alcohol. unive.it
Organocatalysis: Metal-free organocatalysts have emerged as powerful tools in asymmetric synthesis. rsc.orgthieme-connect.com For the synthesis of chiral this compound, various organocatalysts, including those based on oxazaborolidine, BINOL, and thiourea-amine, could be investigated for the asymmetric reduction of the corresponding ketone. rsc.org
Multi-catalytic Systems: One-pot reactions that combine multiple catalytic cycles can significantly improve process efficiency by avoiding the isolation of intermediates. chemrxiv.org A multi-catalytic approach could, for example, integrate isomerization, cross-metathesis, and nucleophilic addition to construct secondary benzylic alcohols from simpler starting materials. chemrxiv.org
Rational Design of Stereoselective Synthetic Pathways
Since this compound contains a chiral center, the development of stereoselective synthetic methods to produce single enantiomers is of high importance, particularly for potential pharmaceutical applications where enantiomers can exhibit different biological activities.
Key strategies to be explored:
Asymmetric Reduction of Prochiral Ketones: This is one of the most direct and widely studied methods for producing chiral alcohols. nih.govrsc.orgthieme-connect.com Research should focus on identifying the optimal chiral catalyst—be it a transition-metal complex, an organocatalyst, or an enzyme—to reduce 1-(3-chlorophenyl)propan-2-one with high enantiomeric excess (ee). wikipedia.orgacs.org
Dynamic Kinetic Resolution (DKR): This technique combines the resolution of a racemic alcohol with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Metal catalysts paired with lipases have been effective for the DKR of various secondary alcohols. mdpi.com
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Asymmetric C-C Bond Formation: Creating the chiral center during the formation of the carbon skeleton, for example, through the enantioselective addition of an organometallic reagent to an aldehyde.
| Stereoselective Method | Catalyst/Reagent Type | Expected Outcome |
| Asymmetric Reduction | Chiral Organocatalysts (e.g., CBS catalysts), Biocatalysts (e.g., ketoreductases), Transition Metal Complexes (e.g., Ru-BINAP) | High enantiomeric excess (ee) of either (R)- or (S)-1-(3-Chlorophenyl)propan-2-ol. rsc.orgthieme-connect.com |
| Dynamic Kinetic Resolution | Metal Catalyst (e.g., Ru, Fe) + Enzyme (e.g., Lipase) | High yield and high ee of one enantiomer from a racemic mixture. mdpi.com |
| Asymmetric Nucleophilic Addition | Chiral Ligands with Organometallic Reagents | Enantioselective formation of the C-C bond creating the stereocenter. |
Deeper Computational Mechanistic Insights into Reactivity and Transformations
Computational chemistry offers a powerful tool to understand reaction mechanisms, predict reactivity, and guide the rational design of catalysts and synthetic pathways. For this compound, computational studies could provide valuable insights.
Areas for computational investigation:
Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other computational methods to model the transition states and reaction coordinates for various synthetic routes. This can help in understanding the factors that control selectivity and efficiency. DFT calculations have been used to reveal that the stereochemical outcome of Pd/Cu co-catalyzed benzylic substitution is governed by the nucleophilic attack on a key intermediate. nih.govresearchgate.net
Catalyst-Substrate Interactions: Modeling the interaction between catalysts and substrates to understand the origins of stereoselectivity in asymmetric reactions. This can aid in the design of new, more effective chiral ligands and catalysts.
Prediction of Properties: Quantum chemical calculations can be used to predict various physicochemical properties of this compound and its derivatives, which can be useful in designing applications.
Expanding the Chemical Space of this compound Derivatives for Specific Applications
This compound can serve as a versatile building block for the synthesis of a wide range of derivatives with potentially useful biological or material properties.
Future research should focus on synthesizing and evaluating derivatives such as:
Ethers and Esters: The hydroxyl group can be readily converted into ethers and esters. Aryl ethers, for instance, can be synthesized via copper-catalyzed cross-coupling reactions. organic-chemistry.org These derivatives could be screened for various biological activities.
Amines and Amides: Conversion of the alcohol to an amine would open up access to a large family of arylpropanolamine derivatives, a scaffold present in many pharmaceuticals. N-{2-(4-chlorophenyl) acetyl} amino alcohols have been synthesized and shown to possess antimicrobial properties. ijpsdronline.comresearchgate.net
Further Aromatic Ring Functionalization: Introducing additional substituents onto the chlorophenyl ring to modulate the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies on such analogs can help in optimizing properties for a specific target. mdpi.comdrugdesign.org For example, studies on arylpropenamide derivatives have been used to build quantitative structure-activity relationship (QSAR) models for inhibitors of the Hepatitis B virus. nih.gov
| Derivative Class | Synthetic Route Example | Potential Application Area |
| Alkyl Aryl Ethers | Copper-catalyzed cross-coupling with aryl halides. organic-chemistry.org | Medicinal Chemistry, Materials Science |
| Arylpropanolamines | Reductive amination or substitution reactions. | Pharmaceuticals (e.g., β-adrenergic receptor agonists). mdpi.com |
| Amide Derivatives | Acylation of corresponding amino alcohol. | Antimicrobial agents. ijpsdronline.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)propan-2-ol, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. For example, 3-chlorophenylmagnesium bromide reacting with propylene oxide under controlled anhydrous conditions (0–5°C, THF solvent) yields the target alcohol. Optimization involves adjusting stoichiometry, reaction time, and purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Answer : After synthesis, liquid-liquid extraction (using dichloromethane/water) removes polar impurities. Further purification via vacuum distillation (boiling point ~120–130°C at 15 mmHg) or recrystallization (using ethanol/water mixtures) enhances purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as halogenated waste. Environmental precautions include avoiding drainage into water systems due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and structural analogs. Computational docking studies (e.g., AutoDock Vina) can clarify interactions with targets like cytochrome P450 enzymes .
Q. What advanced analytical techniques are suitable for detecting impurities in this compound?
- Answer : LC-MS/MS (Q-TOF instrumentation) identifies trace impurities (e.g., chlorinated byproducts). ¹H/¹³C NMR (500 MHz, DMSO-d₆) detects stereochemical anomalies. Compare with certified reference standards, such as Bupropion-related impurities (e.g., 1-(3-chlorophenyl)-2-hydroxy-1-propanone) .
Q. How does the chlorophenyl substituent influence the compound’s stability under different storage conditions?
- Answer : The electron-withdrawing chloro group increases susceptibility to photodegradation. Stability studies (ICH guidelines) under UV light (λ = 254 nm) show decomposition via radical pathways. Store in amber vials at 4°C under nitrogen to prolong shelf life .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies. QSPR models (e.g., CC-DPS) predict regioselectivity in reactions with thiols or amines, validated by experimental kinetic data .
Q. How to design enantioselective synthesis protocols for chiral derivatives of this compound?
- Answer : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone precursors. Crystallographic data (e.g., Acta Crystallographica E) guide analysis of enantiomeric excess via X-ray diffraction or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
